1-(Bromomethyl)-2-(butyloxy)benzene
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used in organic synthesis as alkylating agents . The butyloxy group (-OC4H9) is a type of alkoxy group, which is an oxygen atom bonded to a carbon chain. Benzene is a six-membered ring with alternating double bonds, known for its stability due to delocalization of pi electrons .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-2-(butyloxy)benzene” would likely consist of a benzene ring with a bromomethyl group and a butyloxy group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Bromomethyl groups are often involved in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The butyloxy group could potentially undergo reactions typical for ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the structure of the compound. Generally, bromomethyl compounds are relatively reactive due to the presence of the bromine atom . The butyloxy group could potentially increase the compound’s solubility in organic solvents .Scientific Research Applications
KHSO4-Catalyzed Synthesis
- An economical and green method for converting 2-bromo-1-phenylethanols and benzylic alcohols into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benyloxy)-2-bromomethy)benzenes is catalyzed by KHSO4 under solvent-free conditions (Joshi, Suresh, & Adimurthy, 2013).
Synthesis and Fluorescence Properties
- 1-Bromo-4-(2,2-diphenylvinyl)benzene demonstrates significant fluorescence intensity, particularly in the solid state, indicating potential applications in optoelectronics (Liang Zuo-qi, 2015).
Electrochemical Reduction and Paired Diels–Alder Reactions
- The electrochemical reduction of 1,2-bis(bromomethyl)benzene in water/ethanol solution reveals that the derived dienophile can participate in Diels–Alder reactions, producing compounds with high yield and selectivity (Habibi, Pakravan, & Nematollahi, 2014).
Synthesis of Bromo-, Boryl-, and Stannyl-functionalized Compounds
- Functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from 1,2-bis(trimethylsilyl)acetylene, can be synthesized efficiently. These compounds have applications in the synthesis of benzyne precursors and Lewis acid catalysts (Reus, Liu, Bolte, Lerner, & Wagner, 2012).
Synthesis of Benzoxazine-Functionalized Polystyrene
- Benzoxazine ring-containing polystyrene macromonomers synthesized using 1,4-Dibromo-2,5-bis(bromomethyl)benzene indicate potential applications in creating thermosets with polystyrene segments (Kiskan, Colak, Muftuoglu, Cianga, & Yagcı, 2005).
Synthesis of Novel Electropolymerizable Monomers
- A new electropolymerizable monomer, 2-methyl-5,10-dihydro-2H-benzo[6,7][1,4]dioxocino[2,3-c]pyrrole (XyPMe), was synthesized using 1,2-bis(bromomethyl)benzene, highlighting potential applications in advanced conjugated systems (Kurtay, Soğancı, Sarıkavak, Ak, & Güllü, 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-butoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQOOKGUTZYZFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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